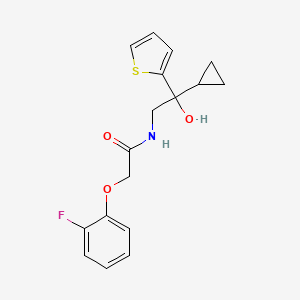

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S/c18-13-4-1-2-5-14(13)22-10-16(20)19-11-17(21,12-7-8-12)15-6-3-9-23-15/h1-6,9,12,21H,7-8,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSLWPCPOKGFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)COC2=CC=CC=C2F)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

-

Formation of the Cyclopropyl Intermediate: : The initial step often involves the formation of a cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved by reacting an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

-

Thiophene Addition: : The cyclopropyl intermediate is then reacted with a thiophene derivative under conditions that promote the formation of a carbon-carbon bond. This step may require the use of a strong base such as sodium hydride or potassium tert-butoxide.

-

Fluorophenoxy Acetamide Formation: : The final step involves the coupling of the fluorophenoxy acetamide moiety with the previously synthesized intermediate. This can be achieved through a nucleophilic substitution reaction, often using reagents like sodium hydride and a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to remove the hydroxy group or to reduce the thiophene ring using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Bases: Sodium hydride, potassium tert-butoxide.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

Oxidation Products: Carbonyl derivatives.

Reduction Products: Dehydroxylated or reduced thiophene derivatives.

Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

The compound has garnered interest for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Research indicates that it may possess:

- Antifungal Activity: Studies suggest that compounds with similar structures exhibit significant antifungal properties against various pathogens. For instance, compounds containing thiophene rings have demonstrated enhanced antifungal activity due to their ability to interact with fungal cell membranes and inhibit growth .

- Anticancer Properties: Thiadiazole derivatives, closely related to this compound, have shown efficacy in reducing the viability of several cancer cell lines. In vitro studies indicate that these derivatives can inhibit cell proliferation in human leukemia and solid tumors . The mechanism often involves modulation of key signaling pathways essential for cancer cell survival.

Antifungal Efficacy

A study published in MDPI highlighted the antifungal potential of structurally similar compounds. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than established antifungal agents like ketoconazole, suggesting a promising therapeutic avenue for treating fungal infections .

Anticancer Activity

Research on thiadiazole derivatives has revealed their capability to decrease the viability of various cancer cell lines, including breast and lung cancers. A specific derivative showed a significant reduction in tumor growth in xenograft models, indicating its potential as an anticancer agent .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/EC50 Value |

|---|---|---|---|

| Compound A | Antifungal | Fusarium oxysporum | 12.5 µg/mL |

| Compound B | Anticancer | Human leukemia cells | EC50 = 4.1 µg/mL |

| Compound C | Antifungal | Candida albicans | 15 µg/mL |

| Structural Feature | Observed Effect |

|---|---|

| Thiophene ring | Enhanced antifungal activity |

| Cyclopropyl group | Increased potency in anticancer assays |

| Dimethoxy substitution | Improved solubility and bioavailability |

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Thiophene-Containing Acetamides

- N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide (): Synthesized via a two-step process involving activation of 2-(thiophen-2-yl)acetic acid to its acyl chloride, followed by coupling with 2-aminothiophene-3-carbonitrile. The dual thiophene arrangement may enhance π-π stacking interactions, but the absence of fluorophenoxy or cyclopropyl groups limits direct pharmacological parallels .

- N-(3-Acetyl-2-thienyl)-2-Bromo/Phthalimidoacetamides (): Derived from 3-acetylthiophen-2-amine, these compounds serve as intermediates for advanced heterocyclic chemistry. The acetyl group introduces electron-withdrawing effects, contrasting with the electron-donating cyclopropyl and fluorophenoxy groups in the target compound .

Fluorinated Aromatic Systems

- N-Cyclohexyl-2-(4-Fluorophenyl)-2-(N-Propylacetamido)Acetamide ():

Synthesized via a multicomponent reaction, this compound combines a fluorophenyl group with a cyclohexyl moiety. Cyclohexyl’s bulkiness may reduce bioavailability compared to the cyclopropyl group in the target compound, which offers ring strain and compactness . - 2-(2-Fluorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide (): Features a fluorophenyl group but lacks the thiophene and cyclopropyl motifs.

Phenoxyacetamide Derivatives ():

Compounds like 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide highlight the pharmacological versatility of phenoxy groups. The bicyclic system in these derivatives may confer rigidity, whereas the cyclopropyl group in the target compound balances flexibility and steric hindrance .

Physicochemical Properties

Table 1: Comparison of Structural Features and Hypothesized Properties

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Chemical Formula: C18H21NO4S

- Molecular Weight: 347.43 g/mol

- IUPAC Name: N-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,6-dimethoxybenzamide

- SMILES Notation: COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3

1. Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory activity. Research indicates that similar compounds with structural analogs have shown effectiveness in reducing inflammation markers such as IL-1 beta and TNF-alpha in various animal models. For instance, studies on related acetamides demonstrated a reduction in paw edema and body weight loss in adjuvant-induced arthritis models, suggesting a potential for treating inflammatory conditions .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various strains of bacteria and fungi. The compound's structure allows it to interact with bacterial membranes and inhibit essential metabolic pathways. Preliminary data suggest that it may be effective against resistant strains of pathogens, although specific MIC (minimum inhibitory concentration) values are still under investigation .

The proposed mechanism of action involves the inhibition of specific enzymes and pathways critical for microbial survival and inflammation response. Compounds with similar thiophene and cyclopropyl groups have been shown to interfere with lipid metabolism in bacteria, potentially by disrupting membrane integrity or inhibiting key metabolic enzymes .

Case Study 1: Anti-inflammatory Effects

In a controlled study, the administration of N-(2-hydroxy phenyl) acetamide analogs led to a significant decrease in inflammatory markers in rat models. The study found that doses of 5 mg/kg and 10 mg/kg effectively reduced serum levels of pro-inflammatory cytokines compared to control groups, indicating a promising anti-inflammatory profile for compounds structurally related to this compound .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of related compounds revealed that they exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiophene ring in enhancing bioactivity and suggested that modifications to the cyclopropyl group could further improve efficacy against specific pathogens .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C18H21NO4S |

| Molecular Weight | 347.43 g/mol |

| Anti-inflammatory Activity | Significant reduction in IL-1 beta and TNF-alpha levels |

| Antimicrobial Activity | Effective against various strains |

| Mechanism of Action | Inhibition of metabolic pathways |

Q & A

Basic: What are the standard synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Cyclopropyl precursor preparation : Cyclopropyl groups are introduced via cyclization of allylic alcohols or hydrazines with ketones under acidic/basic conditions (e.g., cyclopropyl hydrazine + thiophen-2-yl ketone) .

Acetamide coupling : The fluorophenoxyacetic acid moiety is activated (e.g., using carbodiimides like EDC/HOBt) and coupled to the cyclopropyl-hydroxy-thiophenethylamine intermediate .

Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane ensures high purity (>95%) .

Key parameters include temperature control (0–25°C for coupling), inert atmospheres (N₂/Ar), and catalysts (e.g., DMAP for acylation) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Structural validation relies on:

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, thiophen aromatic protons at δ 6.8–7.5 ppm) .

- IR spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-F) confirm key bonds .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Basic: What preliminary biological screening methods are used to assess its activity?

Methodological Answer:

Initial screening includes:

- Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching) .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with ³H-labeled competitors .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while flow reactors improve mixing and heat dissipation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) for stereochemical control .

- DoE (Design of Experiments) : Statistical optimization of variables (temperature, pH, stoichiometry) to maximize yield (e.g., from 60% to 85%) .

Advanced: What computational methods elucidate its electronic structure and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites (e.g., using B3LYP/6-31G* basis sets) .

- Molecular docking : Simulates binding to biological targets (e.g., COX-2 enzyme) using AutoDock Vina to prioritize in vitro testing .

- Solvent effects modeling : COSMO-RS predicts solubility and stability in aqueous/organic matrices .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Experimental replication : Validate assays under standardized conditions (e.g., ATP-based cell viability assays vs. trypan blue exclusion) .

- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variability in kinase inhibition) using statistical tools (ANOVA, Tukey’s test) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with substituted thiophen (e.g., 3-thiophen vs. 2-thiophen) or fluorophenoxy groups (e.g., 3-fluoro vs. 2-fluoro) .

- Pharmacophore mapping : Identify critical moieties (e.g., cyclopropyl for conformational rigidity) using 3D-QSAR (e.g., CoMFA) .

- Bioisosteric replacement : Replace the acetamide group with sulfonamide or urea to assess potency changes .

Advanced: What methodologies assess metabolic stability in preclinical studies?

Methodological Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS (t₁/₂ calculation) .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .

- Metabolite identification : HRMS/MS detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.